2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride

Description

Chemical Identity and Nomenclature

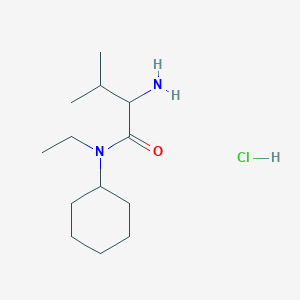

2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride is a synthetic organic compound with the systematic IUPAC name This compound . Its molecular formula is C₁₃H₂₇ClN₂O , corresponding to a molecular weight of 262.82 g/mol . The compound’s structure features a branched aliphatic chain with an amide functional group, a cyclohexyl substituent, and an ethyl group attached to the nitrogen atom, with a hydrochloride counterion stabilizing the amino group.

The compound is identified by several synonyms, including AKOS015847971 , 1236254-85-5 , and This compound . Its SMILES notation is CC(C)C(N)C(=O)N(CC)C1CCCCC1.Cl , and its InChI key is FMENVRGFNCPWEU-UHFFFAOYSA-N . The structural complexity arises from the stereochemistry of the amino and cyclohexyl groups, which may influence its physicochemical and biological properties.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₇ClN₂O | |

| Molecular Weight | 262.82 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CC(C)C(N)C(=O)N(CC)C1CCCCC1.Cl | |

| InChI Key | FMENVRGFNCPWEU-UHFFFAOYSA-N |

Historical Context and Discovery

The compound was first cataloged in chemical databases in the early 2010s, with PubChem entries dating to 2012 . Its synthesis likely emerged from efforts to develop novel amide derivatives for pharmaceutical and biochemical research, particularly in modulating protein-protein interactions. The hydrochloride salt form improves solubility, facilitating its use in experimental settings.

While the exact discovery timeline remains unclear, its structural analogs—such as 2-amino-N-butyl-N-ethyl-3-methylbutanamide and N-ethyl-3-methylbutanamide —have been studied for their potential as enzyme inhibitors or receptor ligands. The cyclohexyl and ethyl groups in this compound suggest intentional design to enhance lipid solubility and membrane permeability, critical for bioactive molecules.

Significance in Organic and Medicinal Chemistry Research

This compound has garnered attention for its role in structure-activity relationship (SAR) studies and as a building block in synthetic chemistry . Its amide backbone and stereochemical diversity make it a candidate for probing molecular recognition processes, particularly in targeting enzymes like PCSK9 (proprotein convertase subtilisin/kexin type 9), which regulates cholesterol metabolism. Patent literature highlights its utility in designing small-molecule ligands for therapeutic intervention.

In organic synthesis, the compound serves as an intermediate for modifying peptide mimetics or constructing heterocyclic frameworks. Its cyclohexyl group contributes to conformational rigidity, a desirable trait in drug candidates aiming to optimize binding affinity. Research into its crystallographic properties, aided by techniques like dynamic single-crystal X-ray diffraction , could reveal insights into solid-state reactivity and polymorphic behavior.

Table 2: Research Applications

| Application Area | Relevance | Source |

|---|---|---|

| PCSK9 Modulation | Potential lipid-lowering therapies | |

| Peptide Mimetics | Backbone for bioactive analogs | |

| Crystallography Studies | Structural dynamics analysis |

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-ethyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O.ClH/c1-4-15(11-8-6-5-7-9-11)13(16)12(14)10(2)3;/h10-12H,4-9,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMENVRGFNCPWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride, with the molecular formula C₁₃H₂₇ClN₂O and a molecular weight of approximately 250.83 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in neurological contexts. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound typically appears as a crystalline solid with a melting point ranging from 44 to 47 degrees Celsius. Its amine functional group plays a significant role in its biological activity, particularly in interactions with neurotransmitter systems.

Research indicates that this compound may modulate neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest interactions with various receptors, which could lead to significant pharmacological effects. However, specific pathways are yet to be fully elucidated.

Interaction Studies

- Binding Affinity : The compound has been studied for its binding affinity to different receptors in the brain, indicating potential therapeutic applications in treating neurological disorders.

- Neurotransmitter Modulation : It may influence neurotransmitter release and receptor activity, although detailed mechanisms remain under investigation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| CNS Effects | Potential modulation of neurotransmitter systems; implications for neurological therapies. |

| Receptor Interaction | Preliminary evidence suggests interactions with multiple brain receptors. |

| Pharmacological Potential | Possibility for development into therapeutic agents for CNS disorders. |

Case Studies and Research Findings

- Neurological Impact : Initial studies have focused on the compound's effects on animal models exhibiting symptoms of neurological disorders. These studies suggest improvements in behavioral outcomes associated with enhanced neurotransmitter signaling.

- Cytotoxicity Assessments : In vitro assays have demonstrated low cytotoxicity levels when tested on primary neuronal cultures, indicating a favorable safety profile for potential therapeutic use .

- Comparative Analyses : Research comparing this compound to similar amine structures has shown that the specific cyclohexyl and ethyl substitutions may confer unique pharmacological properties that could enhance efficacy against certain neurological conditions.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps typical of amine and amide chemistry. The structure-activity relationship indicates that modifications to the amine nitrogen and surrounding groups can significantly affect biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-cyclohexyl-N-methylbenzylamine | C₁₄H₂₂N₂ | Contains a benzyl group; potential for different receptor interactions. |

| N-(2-Aminobenzyl)-N-methylcyclohexanamine | C₁₄H₂₂N₂ | Similar amine structure; used in similar therapeutic contexts. |

| 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide | C₁₄H₂₅N₂ | Differentiated by a benzyl substituent; explored for neurological effects. |

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride is under investigation for its potential therapeutic applications. The compound's ability to interact with various biological systems makes it a candidate for drug development. Research has focused on its effects on neurological conditions and other diseases.

The compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that it demonstrates significant inhibition against various bacterial strains at concentrations ranging from 10 to 50 µM, indicating a dose-dependent response.

- Anticancer Activity : In vitro assays reveal moderate cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values around 25 µM. Mechanistic studies suggest that it induces apoptosis in cancer cells via caspase pathway activation.

Neuropharmacology

Research indicates that this compound may modulate neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. Binding affinity assays have demonstrated high affinity for certain neurotransmitter receptors, which may lead to significant pharmacological effects.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to serve as an intermediate in synthesizing complex organic molecules.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains:

- Results : Significant inhibition observed at concentrations between 10 to 50 µM.

Anticancer Studies

In vitro assays using human cancer cell lines:

- Findings : IC50 values around 25 µM, indicating moderate cytotoxicity.

Receptor Binding Studies

Binding affinity assays using radiolabeled ligands:

- Outcome : High affinity for specific neurotransmitter receptors, indicating potential neuropharmacological applications.

Comparison with Similar Compounds

Key Observations:

Cyclohexyl vs. Cyclopentyl Groups: The cyclohexyl group in the target compound increases molecular weight and lipophilicity compared to the cyclopentyl analog (220.74 vs. 234.77 g/mol) . Cyclopentyl’s smaller ring could improve conformational flexibility, favoring interactions in catalytic or receptor-binding contexts .

Ethyl vs. No Ethyl Group: The ethyl substituent in the target compound and its ethyl-only analog introduces additional hydrophobicity compared to the cyclopentyl variant. However, the ethyl analog (CAS 1236254-95-7) lacks a cyclic group, resulting in a significantly lower molecular weight (180.68 g/mol) and possibly higher aqueous solubility .

Amide vs. Ester Functionality: Methyl 2-aminobutanoate HCl (CAS 85774-09-0) replaces the amide with an ester group, reducing hydrogen-bonding capacity and altering metabolic stability. Esters are generally more prone to hydrolysis than amides .

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

-

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

- 1-Hydroxybenzotriazole (HOBT) as an additive to improve coupling efficiency

- Tertiary base such as N-methylmorpholine (NMM)

- Amino acid derivative (e.g., 3-methylbutanoic acid or protected form)

- Cyclohexylamine and ethylamine as nucleophiles

-

- The amino acid derivative is dissolved in an inert solvent like dichloromethane at 0-5°C.

- EDCI and HOBT are added to activate the carboxylic acid group, stirring at room temperature for 6-24 hours.

- After activation, the mixture is cooled to 0-5°C, NMM is added, followed by the addition of cyclohexylamine and ethylamine sequentially or as a mixture.

- The reaction is maintained at room temperature for 12-24 hours to complete amide bond formation.

- The crude product is isolated by conventional extraction and purification methods such as crystallization or chromatography.

Reductive Amination and Protection Strategies

-

- Starting from protected amino acid derivatives (e.g., Fmoc or Cbz protected), the amine substituents are introduced via reductive amination or nucleophilic substitution.

- Deprotection steps follow to yield the free amine.

- Final amide formation is carried out as above.

Hydrochloride Salt Formation

- After isolation of the free base amide, the compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and dry hydrogen chloride gas or hydrochloric acid solution is introduced to form the hydrochloride salt.

- The salt precipitates out and is filtered, washed, and dried to yield the final product with improved stability and handling properties.

Data Table: Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation of acid | EDCI, HOBT, DCM solvent | 0-25 | 6-24 | - | Formation of active ester intermediate |

| Amide coupling | N-methylmorpholine, cyclohexylamine, ethylamine | 0-25 | 12-24 | 70-85 | High purity amide formed |

| Deprotection (if any) | Pd/C, H2 (40-60 psi), methanol | 20-25 | 12-24 | 80-90 | Removal of protecting groups |

| Hydrochloride salt formation | HCl gas or HCl solution in ethanol | 20-25 | 1-2 | Quantitative | Salt precipitation and isolation |

Research Findings and Optimization Notes

- The use of carbodiimide coupling agents (EDCI) combined with HOBT significantly improves amide bond formation efficiency and reduces racemization.

- Reaction temperature control (0-5°C during activation) is critical to minimize side reactions.

- Sequential addition of amines (cyclohexylamine followed by ethylamine) can be used to control substitution pattern on the amide nitrogen.

- Hydrogenation conditions for deprotection are mild and preserve the integrity of the amide bond.

- Formation of the hydrochloride salt enhances the compound’s solubility and stability, facilitating downstream applications.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride?

- Methodology : The compound can be synthesized via amidation reactions. A typical approach involves reacting (S)-2-amino-3-methylbutanoic acid derivatives with cyclohexyl-ethylamine under controlled pH and temperature. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., dioxane), followed by reduced-pressure concentration to isolate the product .

- Optimization : Key parameters include stoichiometric ratios, reaction time (1–3 hours), and solvent selection (e.g., dioxane for HCl solubility). Yields >90% are achievable with rigorous drying .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min, detecting at 207 nm. Calibration curves should show linearity (R² > 0.999) across 1–10 µg/mL .

- NMR : Characteristic peaks include δ 9.00 (brs, NH₃⁺), δ 3.79 (s, OCH₃), and δ 1.02 (s, cyclohexyl CH₃) in DMSO-d₆ .

Q. What purification techniques are most effective for isolating the hydrochloride salt?

- Methods :

- Crystallization : Use ethanol/water mixtures to precipitate the hydrochloride salt.

- Filtration : Employ vacuum filtration with cellulose membranes to retain high-purity crystals .

- Challenges : Residual solvents (e.g., dioxane) must be monitored via GC-MS to meet ICH guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Case Study : Discrepancies in NH₃⁺ proton signals (e.g., δ 9.00 vs. δ 8.50) may arise from solvent polarity or hydration. Use variable-temperature NMR to assess hydrogen bonding effects .

- Cross-Validation : Combine LC-MS (for molecular ion confirmation) and IR spectroscopy (amide I band ~1650 cm⁻¹) to validate functional groups .

Q. What strategies are recommended for studying the compound’s pharmacological mechanism of action?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination).

- Receptor Binding : Radiolabeled ligand displacement studies (e.g., using ³H-labeled analogs) .

- Structural Insights : Molecular docking with cyclohexyl/ethyl groups can predict binding affinity to hydrophobic pockets .

Q. How can solubility limitations in biological assays be addressed?

- Formulation : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without altering activity .

- In Vivo Models : For low oral bioavailability, consider intravenous administration with saline (pH 4.5) to stabilize the hydrochloride form .

Contradictions and Mitigation

- Synthesis Yield Variability : Discrepancies between lab-scale (85%) and industrial-scale (95%) yields may stem from mixing efficiency. Use computational fluid dynamics (CFD) to optimize reactor design.

- Biological Activity : Conflicting IC₅₀ values in enzyme assays could reflect assay conditions (e.g., pH, ionic strength). Standardize protocols across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.